4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium
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Overview
Description
4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium is a complex organic compound that features an imidazole ring, a phenyl group, and a carbohydrazonoyl moiety. This compound is part of the imidazole family, known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The phenyl group and carbohydrazonoyl moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
4-{4-[amino(dimethyl)carbohydrazonoyl]phenyl}-1,3-dimethyl-1H-imidazol-3-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N5+ |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
N'-(dimethylamino)-4-(1,3-dimethylimidazol-1-ium-4-yl)benzenecarboximidamide |
InChI |
InChI=1S/C14H20N5/c1-17(2)16-14(15)12-7-5-11(6-8-12)13-9-18(3)10-19(13)4/h5-10H,1-4H3,(H2,15,16)/q+1 |
InChI Key |
STWBDBKETWHRHR-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=[N+](C=C1C2=CC=C(C=C2)/C(=N/N(C)C)/N)C |
Canonical SMILES |
CN1C=[N+](C=C1C2=CC=C(C=C2)C(=NN(C)C)N)C |
Origin of Product |
United States |
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